Cas no 324065-60-3 (N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole-based organic compound featuring a methoxyphenyl and a methylphenyl substituent. Its molecular structure combines aromatic and heterocyclic components, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential biological activity due to the presence of the thiazole core, which is known for its role in medicinal chemistry. Its well-defined synthetic pathway allows for consistent purity and scalability, supporting its use in further derivatization studies. The methoxy and methyl groups enhance solubility and stability, facilitating applications in drug discovery and material science. This compound is suited for researchers exploring novel bioactive molecules or functional materials.
N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine structure
324065-60-3 structure
商品名:N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
CAS番号:324065-60-3
MF:C17H16N2OS
メガワット:296.387
CID:3067894
PubChem ID:692858

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)-amine
    • N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
    • N-(2-methoxyphenyl)-4-p-tolylthiazol-2-amine
    • G34324
    • ZMA06560
    • Oprea1_841361
    • CBMicro_023022
    • Oprea1_733633
    • 324065-60-3
    • BIM-0023031.P001
    • (2-Methoxy-phenyl)-(4-p-tolyl-thiazol-2-yl)amine
    • CCG-10280
    • STK945995
    • AKOS000557956
    • EN300-06386
    • AE-848/34781046
    • N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
    • インチ: InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19)
    • InChIKey: RLEQDBRHGPEYNJ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 296.09833431Da
  • どういたいしつりょう: 296.09833431Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 62.4Ų

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P019ITO-2.5g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
2.5g
$684.00 2024-05-05
A2B Chem LLC
AV23116-50mg
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
50mg
$80.00 2024-04-20
A2B Chem LLC
AV23116-100mg
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
100mg
$105.00 2024-04-20
1PlusChem
1P019ITO-250mg
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
250mg
$171.00 2024-05-05
1PlusChem
1P019ITO-10g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
10g
$1423.00 2023-12-17
Aaron
AR019J20-5g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
5g
$1047.00 2023-12-14
1PlusChem
1P019ITO-500mg
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
500mg
$270.00 2024-05-05
1PlusChem
1P019ITO-5g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
5g
$981.00 2024-05-05
A2B Chem LLC
AV23116-2.5g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 94%
2.5g
$565.00 2024-04-20
Chemenu
CM456027-1g
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
324065-60-3 95%+
1g
$323 2022-12-31

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine 関連文献

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amineに関する追加情報

N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: A Comprehensive Overview

The compound N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 324065-60-3) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their unique structural properties and diverse biological activities. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in the research of this compound.

Thiazole derivatives are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinctive electronic properties to the molecule, making it highly versatile for various applications. The N-(2-Methoxyphenyl) and 4-(4-methylphenyl) substituents in this compound further enhance its chemical reactivity and selectivity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of thiazole derivatives, making them promising candidates for drug development.

The synthesis of N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves a multi-step process that typically begins with the preparation of the thiazole ring. Researchers have explored various methods, including the Paal-Knorr synthesis and the Hantzsch dihydropyridine synthesis, to optimize the yield and purity of the compound. The use of microwave-assisted synthesis has emerged as a novel approach, significantly reducing reaction times while maintaining high efficiency.

One of the most intriguing aspects of this compound is its biological activity. Recent studies have demonstrated its potent anti-inflammatory and antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have opened new avenues for its application in treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.

In addition to its biological activity, N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has shown remarkable potential in catalytic applications. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, including aldol reactions and Michael additions. This property makes it a valuable tool in green chemistry, offering an environmentally friendly alternative to traditional catalysts.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's molecular interactions. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns, enabling researchers to design more efficient derivatives with tailored properties. These computational studies have also facilitated the prediction of its pharmacokinetic profile, aiding in the optimization of drug delivery systems.

In conclusion, N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 324065-60-3) is a multifaceted compound with immense potential across various fields. Its unique structural features, coupled with its diverse biological and catalytic activities, make it a subject of intense research interest. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in advancing both chemical and pharmaceutical sciences.

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